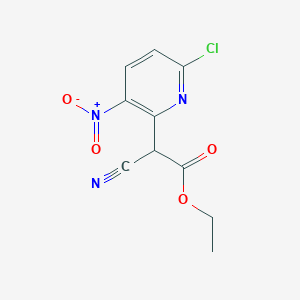
Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-クロロ-3-ニトロ-2-ピリジル)-2-シアノ酢酸エチルは、ピリジン誘導体のクラスに属する化学化合物です。これは、ピリジン環にクロロ、ニトロ、およびシアノ基が付加されていることを特徴としています。
準備方法
合成ルートと反応条件
2-(6-クロロ-3-ニトロ-2-ピリジル)-2-シアノ酢酸エチルの合成は、通常、6-クロロ-3-ニトロ-2-ピリジンカルバルデヒドとシアノ酢酸エチルを、ナトリウムエトキシドなどの塩基の存在下で反応させることを含みます。この反応は還流条件下で行われ、生成物は結晶化またはその他の精製技術によって単離されます。
工業生産方法
工業環境では、2-(6-クロロ-3-ニトロ-2-ピリジル)-2-シアノ酢酸エチルの生産には、高収率と純度を確保するために連続フロープロセスが使用される場合があります。自動化された反応器やクロマトグラフィーなどの高度な精製方法を使用すると、生産プロセスの効率とスケーラビリティが向上します。
化学反応の分析
反応の種類
2-(6-クロロ-3-ニトロ-2-ピリジル)-2-シアノ酢酸エチルは、以下を含むさまざまな化学反応を受けることができます。
酸化: ニトロ基は特定の条件下でアミノ基に還元される可能性があります。
還元: この化合物は還元されてさまざまな誘導体を形成することができます。
置換: クロロ基は他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
還元: 水素ガス存在下のパラジウム炭素(Pd / C)などの触媒が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
生成される主な生成物
酸化: アミノ誘導体の形成。
還元: 還元されたピリジン誘導体の形成。
置換: 置換されたピリジン誘導体の形成。
科学研究の応用
2-(6-クロロ-3-ニトロ-2-ピリジル)-2-シアノ酢酸エチルは、科学研究にいくつかの用途があります。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性について調査されています。
医学: 創薬における潜在的な用途について検討されています。
産業: 農薬やその他の産業用化学品の製造に使用されます。
科学的研究の応用
Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
2-(6-クロロ-3-ニトロ-2-ピリジル)-2-シアノ酢酸エチルの作用機序は、特定の分子標的との相互作用に関与しています。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元される可能性があります。クロロ基とシアノ基も、さまざまな生化学経路に関与して、化合物の観察された効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 2-(6-クロロ-3-ニトロ-2-ピリジル)酢酸エチル
- 2-(6-クロロ-3-ニトロ-2-ピリジル)アセトニトリル
- 6-クロロ-3-ニトロ-2-ピリジンカルバルデヒド
独自性
2-(6-クロロ-3-ニトロ-2-ピリジル)-2-シアノ酢酸エチルは、シアノ基とエチルエステル基の両方が存在するため、その反応性と潜在的な用途に影響を与える可能性があります。これらの官能基の組み合わせは、さまざまな化学合成と研究アプリケーションのための汎用性の高い中間体となっています。
類似化合物との比較
Similar Compounds
- Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)acetate
- 2-(6-Chloro-3-nitro-2-pyridyl)acetonitrile
- 6-Chloro-3-nitro-2-pyridinecarboxaldehyde
Uniqueness
Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate is unique due to the presence of both a cyano and ethyl ester group, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate for various chemical syntheses and research applications.
特性
分子式 |
C10H8ClN3O4 |
|---|---|
分子量 |
269.64 g/mol |
IUPAC名 |
ethyl 2-(6-chloro-3-nitropyridin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C10H8ClN3O4/c1-2-18-10(15)6(5-12)9-7(14(16)17)3-4-8(11)13-9/h3-4,6H,2H2,1H3 |
InChIキー |
WPNKIRBIBJQEME-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
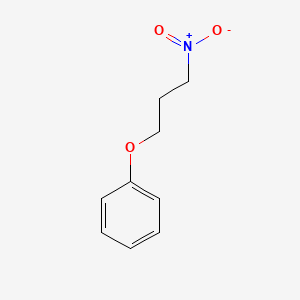
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
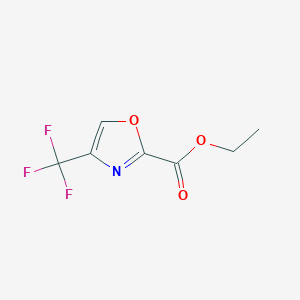

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
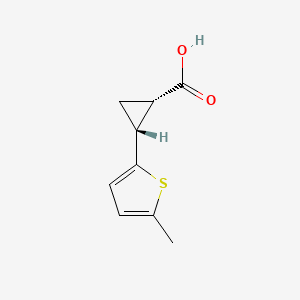
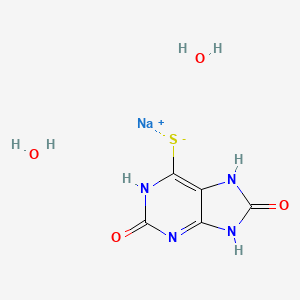
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
